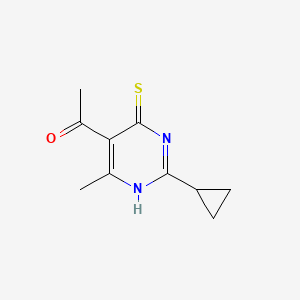

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one

描述

This compound belongs to the dihydropyrimidinone family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, a sulfanylidene (C=S) group at position 6, and a cyclopropyl substituent at position 2. The cyclopropyl group introduces steric rigidity and electronic effects, which may influence its physicochemical properties and biological activity .

属性

IUPAC Name |

1-(2-cyclopropyl-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-5-8(6(2)13)10(14)12-9(11-5)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSRIXQYPUPNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N=C(N1)C2CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and cyclopropyl derivatives .

化学反应分析

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .

科学研究应用

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

作用机制

The mechanism of action of 1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents:

Physicochemical Properties

- Melting Points :

- Solubility :

- Cyclopropyl substituents typically reduce water solubility compared to polar groups (e.g., methoxy in ) but improve membrane permeability in biological systems .

生物活性

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one, with the CAS number 940820-54-2, is a compound recognized for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N2OS

- Molecular Weight : 208.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and potential use in agriculture as a fungicide. Research indicates that it exhibits significant activity against various plant pathogenic microorganisms.

Antifungal Activity

A study highlighted in a patent document describes the compound's efficacy in preventing plant diseases caused by pathogenic microorganisms. The compound was formulated into a fungicidal composition, demonstrating effective control over specific plant pathogens when applied in agricultural settings .

The mechanism by which this compound exerts its antifungal effects is thought to involve disruption of fungal cell membranes and interference with metabolic pathways essential for fungal growth. Although detailed molecular mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may inhibit key enzymes involved in fungal cell wall synthesis.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Fungicidal Efficacy : In a controlled study, the compound was tested against common fungal pathogens affecting crops. Results indicated a significant reduction in fungal growth compared to untreated controls, suggesting strong antifungal properties.

- Field Trials : Field trials conducted on crops treated with formulations containing this compound showed improved resistance to fungal infections and enhanced crop yield compared to standard treatments.

- Synergistic Effects : Research has also explored the potential synergistic effects when combined with other antifungal agents. Preliminary results indicate that co-applying this compound with certain biocontrol agents may enhance overall efficacy against resistant fungal strains.

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence product yield and purity?

Methodological Answer: Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrimidine precursors. Key steps include:

- Cyclopropane introduction : Use transition-metal catalysts (e.g., Rh(II)) for stereochemical control .

- Thiocarbonyl incorporation : Employ Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions .

- Purification : Crystallization from ethanol/water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane).

Critical parameters : Temperature (40–60°C for cyclopropanation), solvent polarity (aprotic solvents improve thiocarbonyl stability), and stoichiometric ratios (excess thiolating agents reduce byproducts). Monitor intermediates via TLC and LC-MS.

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

Methodological Answer:

- X-ray diffraction : Use single crystals grown via slow evaporation (solvent: DCM/hexane). Collect data at 100 K to minimize thermal motion .

- Structure refinement : SHELXL (for small-molecule refinement) optimizes anisotropic displacement parameters and handles hydrogen bonding networks .

- Validation : Check for R-factor convergence (target: <5%), and validate geometry using PLATON (e.g., for sulfanylidene group planarity) . ORTEP-3 generates publication-quality thermal ellipsoid plots .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

Methodological Answer:

- NMR : Use ¹H/¹³C DEPT-135 to distinguish CH, CH₂, and CH₃ groups. The sulfanylidene (C=S) carbon appears at δ ~200 ppm in ¹³C NMR .

- IR : Confirm C=S stretch at ~1200 cm⁻¹ and ketone C=O at ~1700 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) validates molecular ion [M+H]⁺ and fragments (e.g., cyclopropyl ring cleavage at m/z ~95).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported tautomeric forms of the sulfanylidene group across solvent environments?

Methodological Answer:

- Variable-temperature NMR : Monitor thione (C=S) ↔ thiol (S-H) equilibria in DMSO-d₆ vs. CDCl₃. Chemical shift changes in NH/SH protons indicate tautomer dominance .

- Computational studies : Use DFT (B3LYP/6-311+G(d,p)) to calculate tautomer stability. Solvent effects (PCM model) explain polarity-driven shifts .

- X-ray in different solvents : Co-crystallize with DMF or THF to trap specific tautomers .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Parameterize the sulfanylidene group’s partial charges via RESP fitting .

- MD simulations : GROMACS (OPLS-AA force field) assesses stability of ligand-protein complexes over 100 ns trajectories.

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Q. How can the compound’s potential as a kinase inhibitor be evaluated experimentally?

Methodological Answer:

- Enzyme assays : Measure IC₅₀ against recombinant EGFR kinase (ATP concentration: 10 µM) using ADP-Glo™ luminescence .

- Cellular assays : Test anti-proliferative activity in HeLa cells (MTT assay, 48–72 hr exposure). Normalize to cytotoxicity via LDH release.

- SAR analysis : Compare with analogues lacking the cyclopropyl group (e.g., 1-(4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethanone) to isolate steric effects .

Data Contradiction Analysis

Q. How should conflicting crystallographic data on bond lengths in the pyrimidine ring be addressed?

Methodological Answer:

- Re-refinement : Re-process raw diffraction data in SHELXL with updated scattering factors. Check for overfitting via R-free .

- Hirshfeld surface analysis : Compare intermolecular contacts (e.g., C–H···S interactions) that may distort bond lengths .

- Benchmarking : Cross-validate with related structures (e.g., 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone) to identify systematic errors .

Q. Why do biological activity assays show variability across studies?

Methodological Answer:

- Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .

- Metabolic stability : Test in hepatocyte microsomes (human vs. rodent) to account for species-specific CYP450 metabolism .

- Batch consistency : Characterize purity via HPLC-UV (≥98%) and confirm absence of regioisomers (e.g., 4-methyl vs. 6-methyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。